3-(4-Fluoroanilino)-1-(2-thienyl)-1-propanone
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Overview
Description
3-(4-Fluoroanilino)-1-(2-thienyl)-1-propanone: is an organic compound that features a combination of a fluoroaniline group and a thienyl group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoroanilino)-1-(2-thienyl)-1-propanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoroaniline and 2-thiophenecarboxaldehyde.
Formation of Schiff Base: The 4-fluoroaniline reacts with 2-thiophenecarboxaldehyde under acidic conditions to form a Schiff base intermediate.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and intermediates.
Optimized Reaction Conditions: Employing optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Purification: Implementing purification techniques like recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoroanilino)-1-(2-thienyl)-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoroaniline group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
3-(4-Fluoroanilino)-1-(2-thienyl)-1-propanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in biological assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 3-(4-Fluoroanilino)-1-(2-thienyl)-1-propanone involves:
Molecular Targets: The compound may target specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate signaling pathways related to inflammation or cell proliferation, depending on its application.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-4-fluoroanilino)-2-(2-thienyl)acetonitrile
- 3-(4-Chloroanilino)-1-(2-thienyl)-1-propanone
Uniqueness
3-(4-Fluoroanilino)-1-(2-thienyl)-1-propanone is unique due to the presence of the fluoroaniline group, which imparts distinct electronic properties and reactivity compared to its chloro-substituted analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-(4-fluoroanilino)-1-thiophen-2-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNOS/c14-10-3-5-11(6-4-10)15-8-7-12(16)13-2-1-9-17-13/h1-6,9,15H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBSDFHYZCBVFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCNC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383389-77-3 |
Source
|
Record name | 3-(4-FLUOROANILINO)-1-(2-THIENYL)-1-PROPANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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